Cas no 1000339-67-2 (2-Fluoro-5-methylsulfonyl-3-nitrotoluene)

2-Fluoro-5-methylsulfonyl-3-nitrotoluene Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-5-methylsulfonyl-3-nitrotoluene
- MFCD09264540
- 2-fluoro-1-methyl-5-methylsulfonyl-3-nitrobenzene
- AKOS015854227
- 1000339-67-2
- CS-0439519
- 2-fluoro-5-methanesulfonyl-1-methyl-3-nitrobenzene
- 2-Fluoro-1-methyl-5-(methylsulfonyl)-3-nitrobenzene
- 2-fluoro-5-(methylsulphonyl)-3-nitrotoluene
- 2-fluoro-5-methylsulfonyl-3-nitrotoluene, AldrichCPR
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- MDL: MFCD09264540
- Inchi: InChI=1S/C8H8FNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3
- InChI Key: XCPRPDSTHZGYMI-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)C
Computed Properties
- Exact Mass: 233.01580707g/mol
- Monoisotopic Mass: 233.01580707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.3Ų
- XLogP3: 1.5
2-Fluoro-5-methylsulfonyl-3-nitrotoluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC7476-1g |
2-Fluoro-5-(methylsulphonyl)-3-nitrotoluene |
1000339-67-2 | 1g |
£96.00 | 2023-09-02 | ||
Fluorochem | 035009-1g |
2-Fluoro-5-methylsulfonyl-3-nitrotoluene |
1000339-67-2 | 1g |
£127.00 | 2022-03-01 | ||
A2B Chem LLC | AX83750-250mg |
2-Fluoro-1-methyl-5-(methylsulfonyl)-3-nitrobenzene |
1000339-67-2 | 95% | 250mg |
$63.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510186-1g |
2-Fluoro-1-methyl-5-(methylsulfonyl)-3-nitrobenzene |
1000339-67-2 | 98% | 1g |
¥1554 | 2023-04-17 | |
Apollo Scientific | PC7476-5g |
2-Fluoro-5-(methylsulphonyl)-3-nitrotoluene |
1000339-67-2 | 5g |
£394.00 | 2023-09-02 | ||
A2B Chem LLC | AX83750-1g |
2-Fluoro-1-methyl-5-(methylsulfonyl)-3-nitrobenzene |
1000339-67-2 | 95% | 1g |
$136.00 | 2024-04-20 | |
Fluorochem | 035009-2g |
2-Fluoro-5-methylsulfonyl-3-nitrotoluene |
1000339-67-2 | 2g |
£239.00 | 2022-03-01 | ||
A2B Chem LLC | AX83750-5g |
2-Fluoro-1-methyl-5-(methylsulfonyl)-3-nitrobenzene |
1000339-67-2 | 95% | 5g |
$521.00 | 2024-04-20 |
2-Fluoro-5-methylsulfonyl-3-nitrotoluene Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on 2-Fluoro-5-methylsulfonyl-3-nitrotoluene
Recent Advances in the Study of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene (CAS: 1000339-67-2) in Chemical Biology and Pharmaceutical Research
2-Fluoro-5-methylsulfonyl-3-nitrotoluene (CAS: 1000339-67-2) is a fluorinated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This compound, characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitro group on a toluene backbone, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
One of the key areas of research involving 2-Fluoro-5-methylsulfonyl-3-nitrotoluene is its role as a building block in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the introduction of fluorine atoms into inhibitor scaffolds has been shown to enhance binding affinity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are often implicated in non-small cell lung cancer. The study highlighted the compound's ability to improve pharmacokinetic properties, such as oral bioavailability and half-life, making it a promising candidate for further preclinical development.
In addition to its applications in oncology, 2-Fluoro-5-methylsulfonyl-3-nitrotoluene has been investigated for its potential in antimicrobial drug development. A recent preprint article on bioRxiv reported that sulfonyl-containing compounds, including this molecule, displayed significant activity against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics. These findings suggest that fluorinated sulfonyl-nitrotoluene derivatives could represent a new class of antimicrobial agents with reduced susceptibility to existing resistance mechanisms.
The synthetic pathways for 2-Fluoro-5-methylsulfonyl-3-nitrotoluene have also been optimized in recent years, enabling more efficient large-scale production. A 2022 publication in Organic Process Research & Development detailed a novel catalytic method for its synthesis, which reduced the need for hazardous reagents and improved yield by 30%. This advancement is particularly relevant for pharmaceutical manufacturers seeking to incorporate the compound into their drug discovery pipelines. Furthermore, computational studies have provided insights into the compound's reactivity, aiding in the design of more efficient synthetic routes and derivatives with tailored properties.
Despite these promising developments, challenges remain in the clinical translation of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene-based therapeutics. Issues such as potential off-target effects and metabolic degradation pathways need to be addressed through rigorous preclinical testing. However, the compound's versatility and the growing body of research supporting its applications underscore its potential to contribute to the next generation of small-molecule drugs. Future studies are expected to focus on optimizing its derivatives for specific therapeutic targets and evaluating their safety profiles in vivo.
In conclusion, 2-Fluoro-5-methylsulfonyl-3-nitrotoluene (CAS: 1000339-67-2) represents a valuable scaffold in modern drug discovery, with demonstrated applications in oncology and antimicrobial therapy. Its unique chemical properties and the recent advancements in its synthesis and application highlight its potential to address unmet medical needs. As research in this area continues to evolve, this compound is likely to play an increasingly important role in the development of innovative therapeutic agents.
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